molecular formula C₂₁H₂₈O₃ B1146586 17-O-Acetyl-3-O-methyl 17β-Estradiol CAS No. 5976-55-6

17-O-Acetyl-3-O-methyl 17β-Estradiol

Cat. No. B1146586
CAS RN: 5976-55-6
M. Wt: 328.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .


Molecular Structure Analysis

The molecular structure of “17-O-Acetyl-3-O-methyl 17β-Estradiol” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “17-O-Acetyl-3-O-methyl 17β-Estradiol” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .

Scientific Research Applications

Chemical Derivatives Preparation

The preparation of α-estradiol derivatives, including 17α-estradiol and its derivatives, involves the starting material of β-estradiol or its derivatives to produce its 3,17β-ditosyl derivative or 17β-monotosyl derivative. This process highlights the chemical versatility and potential for various scientific applications of estradiol derivatives, including 17-O-Acetyl-3-O-methyl 17β-Estradiol (Weng Ling-ling, 2003).

Impact on Estrogenic Activity

Research on structural modifications of estradiol, including the inversion of C18-methyl and/or 17-hydroxy configuration, has shown that these modifications can significantly impact the in vitro and in vivo estrogenic activity. This suggests that 17-O-Acetyl-3-O-methyl 17β-Estradiol and similar compounds could be strategically modified to decrease estrogenicity, potentially useful in treating estrogen-dependent diseases (D. Ayan et al., 2011).

Molecularly Imprinted Polymer Method for Detection

The development of molecularly imprinted polymers for the specific detection of 17β-estradiol underscores the chemical's significance in environmental and food safety contexts. This method demonstrates the application of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing sensitive and specific detection technologies for compounds with estrogenic activities (Lei Xiao et al., 2017).

Neuroprotective Effects

Studies have illustrated the neuroprotective effects of estrogen treatments, including 17β-estradiol, on cognitive functions and memory in ovariectomized rats. Such research supports the potential of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing treatments to enhance memory and protect against cognitive decline, demonstrating the compound's relevance in neuroscience and pharmacology (G. Uzum et al., 2016).

LC-MS/MS Method for Estrogen Quantification

The development of LC-MS/MS methods for quantifying estrogen in the brain, targeting 17β-estradiol, its isomer, and its metabolites, signifies the importance of understanding 17-O-Acetyl-3-O-methyl 17β-Estradiol's metabolic pathways and concentrations in biomedical research. This approach is crucial for investigating the steroid's effects in the central nervous system and its role in neurological pathways and diseases (Ecaterina Lozan et al., 2017).

properties

CAS RN

5976-55-6

Product Name

17-O-Acetyl-3-O-methyl 17β-Estradiol

Molecular Formula

C₂₁H₂₈O₃

Molecular Weight

328.45

synonyms

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene;  3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate;  3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene;  Estradiol 17-Acetate 3-Methyl Ether;  Estradiol 3-Methyl Ether 17-Acetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.